molecular formula C4H8ClF3N2O B1372286 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride CAS No. 1171331-39-7

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Cat. No. B1372286
CAS RN: 1171331-39-7
M. Wt: 192.57 g/mol
InChI Key: DBNFKWRZLGVLSH-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a unique chemical compound with the empirical formula C4H8ClF3N2O . It is usually stable in the form of salt . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product of 2-amino-N-(2,2,2-trifluoroethyl)acetamide . The crude product can be salted with acid to get a salt of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and finally, a base is added to dissociate pure 2-amino-N-(2,2,2-trifluoroethyl)acetamide .


Molecular Structure Analysis

The molecular weight of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is 192.57 . The InChI code for this compound is 1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H .


Chemical Reactions Analysis

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a reactant in the synthesis of isoxazoline indolizine amides .


Physical And Chemical Properties Analysis

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a solid . It has a molecular weight of 192.57 and an InChI key of DBNFKWRZLGVLSH-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: is a valuable reactant in the synthesis of isoxazoline indolizine amides . These compounds are of interest due to their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the development of new therapeutic agents. It’s particularly used in the synthesis of novel inhibitors of Hsp90 , a chaperone protein implicated in cancer cell growth .

Agriculture

The compound is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide used in agriculture to protect livestock from parasitic infections . Fluralaner’s efficacy against a variety of parasites makes it a crucial component in veterinary medicine.

Veterinary Medicine

As mentioned earlier, 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is crucial in creating fluralaner. This insecticide is highly effective against various parasites in animals, contributing significantly to animal health and welfare .

Patent Applications

The compound is also mentioned in patent literature, indicating its use in proprietary methods for preparing pharmaceutical intermediates, which could lead to the development of new drugs .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3N2O.ClH/c5-4(6,7)2-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNFKWRZLGVLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1171331-39-7
Record name Acetamide, 2-amino-N-(2,2,2-trifluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171331-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171331397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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